3-(4-Biphenyl)-1-propene

Description

BenchChem offers high-quality 3-(4-Biphenyl)-1-propene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Biphenyl)-1-propene including the price, delivery time, and more detailed information at info@benchchem.com.

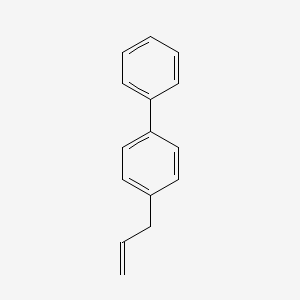

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h2-5,7-12H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQPEDHRZNHTCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10513878 | |

| Record name | 4-(Prop-2-en-1-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20120-35-8 | |

| Record name | 4-(Prop-2-en-1-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 4-(2-Propen-1-yl)-1,1'-biphenyl: A Technical Guide

Introduction

4-(2-Propen-1-yl)-1,1'-biphenyl is a biphenyl derivative containing an allyl group at the 4-position. The biphenyl scaffold is a prevalent structural motif in medicinal chemistry and materials science, offering a rigid yet conformationally flexible backbone. The addition of the reactive allyl group provides a versatile handle for further chemical modifications, making this compound a valuable intermediate in organic synthesis. Accurate structural confirmation is paramount for its application, and this is primarily achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This guide will delve into the predicted spectroscopic signatures of 4-(2-Propen-1-yl)-1,1'-biphenyl, offering a detailed interpretation of the expected data. Furthermore, it provides standardized, field-proven protocols for the acquisition of high-quality spectroscopic data for this class of compounds.

Molecular Structure and Isomeric Considerations

The structure of 4-(2-Propen-1-yl)-1,1'-biphenyl consists of two phenyl rings linked by a single bond, with an allyl group (-CH₂CH=CH₂) attached to one of the rings at the para position. It is important to distinguish this compound from its isomer, 4-(1-propenyl)-1,1'-biphenyl, where the double bond is conjugated with the aromatic system. The spectroscopic data for these isomers will exhibit distinct differences, particularly in the NMR spectra.

Figure 1. Chemical structure of 4-(2-Propen-1-yl)-1,1'-biphenyl.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule. For 4-(2-Propen-1-yl)-1,1'-biphenyl, the spectrum can be divided into two main regions: the aromatic region, corresponding to the biphenyl protons, and the aliphatic region, corresponding to the allyl group protons.

Predicted ¹H NMR Data (in CDCl₃, at 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.60 | d | 2H | H-2', H-6' |

| ~7.50 | d | 2H | H-2, H-6 |

| ~7.43 | t | 2H | H-3', H-5' |

| ~7.34 | t | 1H | H-4' |

| ~7.25 | d | 2H | H-3, H-5 |

| ~5.95 | m | 1H | -CH=CH₂ |

| ~5.10 | m | 2H | -CH=CH ₂ |

| ~3.40 | d | 2H | -CH ₂-CH=CH₂ |

Interpretation:

-

Aromatic Region (7.2-7.6 ppm): The biphenyl protons will appear as a series of overlapping multiplets. The protons on the unsubstituted phenyl ring (H-2', H-3', H-4', H-5', H-6') will exhibit a classic pattern. The protons on the substituted ring (H-2, H-3, H-5, H-6) will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

-

Allylic Region (3.4-6.0 ppm):

-

The methylene protons (-CH₂ -CH=CH₂) adjacent to the aromatic ring are expected to resonate around 3.40 ppm as a doublet, due to coupling with the vinylic proton.

-

The terminal vinylic protons (-CH=CH₂ ) will appear as a multiplet around 5.10 ppm.

-

The internal vinylic proton (-CH =CH₂) will be the most deshielded of the allyl group, appearing as a multiplet around 5.95 ppm, and will show coupling to both the methylene and terminal vinylic protons.

-

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Ensure proper shimming of the magnetic field to obtain high-resolution spectra.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

From Brute Force to Finesse: A Historical Synthesis of Biphenyl Compounds for the Modern Chemist

Abstract

The biphenyl moiety is a cornerstone of modern molecular design, a privileged scaffold found in pharmaceuticals, advanced materials, and agrochemicals. Its synthesis, however, has been a journey of continuous refinement, evolving from harsh, often low-yielding classical methods to the elegant and highly efficient transition-metal-catalyzed reactions of today. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive historical perspective on the synthesis of biphenyl compounds. We will delve into the foundational "brute force" methods—the Wurtz-Fittig, Ullmann, and Gomberg-Bachmann reactions—exploring their mechanisms, practical applications, and inherent limitations. By understanding the causality behind the experimental choices of the past, modern chemists can better appreciate the sophistication of contemporary methods and, in some cases, find value in revisiting these classic transformations for specific synthetic challenges. This guide is designed not as a rigid template, but as a narrative that weaves together historical context, mechanistic insights, and practical protocols to provide a deep and authoritative understanding of this critical area of organic synthesis.

Introduction: The Enduring Significance of the Biphenyl Unit

The biphenyl structural motif, consisting of two phenyl rings linked by a single carbon-carbon bond, is of paramount importance in a vast array of chemical disciplines.[1] In medicinal chemistry, the biphenyl scaffold is a key component of numerous blockbuster drugs, where it can serve as a rigid spacer, a pharmacophore element, or a means to modulate physicochemical properties. The inherent rigidity and defined spatial orientation of the two aryl rings allow for precise interactions with biological targets. Furthermore, the potential for axial chirality in ortho-substituted biphenyls, a phenomenon known as atropisomerism, adds another layer of complexity and opportunity for designing highly selective therapeutics.[1]

Beyond the pharmaceutical realm, biphenyl derivatives are integral to the development of advanced materials. Their unique electronic and photophysical properties have led to their use in organic light-emitting diodes (OLEDs), liquid crystals, and as ligands for transition metal catalysts.[1] The journey to efficiently synthesize these valuable compounds has been a long and fascinating one, marked by key discoveries that have fundamentally changed the landscape of organic chemistry. This guide will first explore the classical methods that laid the groundwork for biphenyl synthesis, providing a foundation for understanding the more sophisticated techniques that followed.

The Era of Classical Biphenyl Synthesis: Harnessing Harsh Conditions

The early methods for constructing the biphenyl C-C bond were characterized by their reliance on forcing conditions, often involving reactive metals and high temperatures. While these reactions may seem archaic by today's standards, they were groundbreaking in their time and remain instructive in understanding the fundamental principles of aryl-aryl bond formation.

The Wurtz-Fittig Reaction: A Tale of Radicals and Organometallics

The history of biphenyl synthesis can be traced back to the mid-19th century with the work of Charles Adolphe Wurtz, who in 1855 reported the sodium-mediated coupling of two alkyl halides.[1] This reaction was later extended by Wilhelm Rudolph Fittig in the 1860s to include the coupling of an aryl halide with an alkyl halide, a transformation now known as the Wurtz-Fittig reaction.[2][3] When applied to the synthesis of biphenyls, the reaction involves the coupling of two molecules of an aryl halide in the presence of sodium metal.[4]

Mechanism: The precise mechanism of the Wurtz-Fittig reaction has been a subject of debate, with evidence supporting both a radical and an organometallic pathway.[2][4]

-

Radical Mechanism: This pathway involves the single-electron transfer from sodium to the aryl halide to form an aryl radical. Two aryl radicals then dimerize to form the biphenyl product. The observation of side products like triphenylene in some cases lends support to a radical mechanism.[2]

-

Organometallic Mechanism: Alternatively, the reaction may proceed through the formation of an arylsodium intermediate, which then acts as a nucleophile, attacking a second molecule of the aryl halide to form the biphenyl.[2]

Causality Behind Experimental Choices: The use of highly reactive sodium metal was necessary to overcome the inertness of the aryl halide C-X bond. The reaction is typically carried out in an anhydrous ether solvent to prevent the quenching of the reactive intermediates by protic sources. A significant drawback of the Wurtz-Fittig reaction for symmetrical biphenyl synthesis is the prevalence of side reactions, including the formation of organometallic intermediates that can lead to a mixture of products, and the harsh conditions often lead to low yields.[3] Bulky substituents on the aryl halide can also kinetically hinder the coupling.[1]

Experimental Protocol: Synthesis of Biphenyl from Bromobenzene

-

In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, place dry sodium metal (2 equivalents) in anhydrous diethyl ether.

-

Heat the mixture to reflux with vigorous stirring to create a sodium sand.

-

Slowly add a solution of bromobenzene (1 equivalent) in anhydrous diethyl ether through the dropping funnel.

-

Maintain the reflux for several hours.

-

After cooling, cautiously quench the unreacted sodium with ethanol.

-

Add water and separate the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or distillation to afford biphenyl.

Data Summary:

| Aryl Halide | Metal | Solvent | Temperature | Yield | Reference |

| Bromobenzene | Sodium | Diethyl Ether | Reflux | Low to Moderate | [4] |

| Iodobenzene | Sodium | Diethyl Ether | Reflux | Moderate | [1] |

The Ullmann Reaction: A Copper-Catalyzed Condensation

First reported by Fritz Ullmann in 1901, the Ullmann reaction represented a significant advance in biphenyl synthesis, introducing the use of a transition metal, copper, to mediate the coupling of two aryl halides.[5] The "classic" Ullmann reaction involves the self-condensation of an aryl halide in the presence of a stoichiometric amount of copper powder or a copper-bronze alloy at high temperatures.[6][7]

Mechanism: The mechanism of the Ullmann reaction is thought to proceed through a sequence of oxidative addition and reductive elimination steps involving copper intermediates.[6][8]

-

Formation of an Organocopper Intermediate: The reaction is initiated by the interaction of the aryl halide with copper(0) to form an organocopper(I) species.

-

Oxidative Addition: This copper(I) species can then undergo oxidative addition with a second molecule of the aryl halide to form a diarylcopper(III) intermediate.

-

Reductive Elimination: The diarylcopper(III) intermediate then undergoes reductive elimination to form the biphenyl product and regenerate a copper(I) species, which can continue the catalytic cycle.

Causality Behind Experimental Choices: The use of copper was a key innovation, as it allowed for the coupling of aryl halides under conditions that were, in some cases, milder than the Wurtz-Fittig reaction. However, the classical Ullmann reaction is not without its challenges. It typically requires high temperatures (often exceeding 200 °C), and the yields can be erratic.[7] The reaction is most efficient for aryl halides bearing electron-withdrawing groups, as these activate the C-X bond towards reaction with copper.[5] The use of stoichiometric copper also presents issues with product purification and waste disposal.[5]

Experimental Protocol: Synthesis of 2,2'-Dinitrobiphenyl

-

In a round-bottom flask, combine 2-chloronitrobenzene (1 equivalent) and copper-bronze alloy (excess).

-

Heat the mixture to approximately 215 °C with stirring for several hours.

-

Cool the reaction mixture and extract the product with a suitable solvent, such as toluene.

-

Filter the hot solution to remove the copper residues.

-

Cool the filtrate to induce crystallization of 2,2'-dinitrobiphenyl.

-

Collect the product by filtration and wash with a cold solvent.

Data Summary:

| Aryl Halide | Copper Source | Temperature | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Chloronitrobenzene | Copper-Bronze Alloy | ~215 °C | Moderate to Good |[5] | | Iodobenzene | Copper Powder | >200 °C | Variable |[9] |

The Gomberg-Bachmann Reaction: An Aryl Radical Approach

Discovered by Moses Gomberg and Werner Emmanuel Bachmann in 1924, the Gomberg-Bachmann reaction provides a distinct approach to biphenyl synthesis through the generation of an aryl radical from a diazonium salt.[10][11] The reaction involves the treatment of an aromatic diazonium salt with an aromatic hydrocarbon, typically in the presence of a base.[10]

Mechanism: The Gomberg-Bachmann reaction proceeds via a free-radical mechanism.[8][12]

-

Formation of the Aryl Radical: The diazonium salt, in the presence of a base, undergoes homolytic cleavage of the C-N bond to generate an aryl radical and nitrogen gas.

-

Aryl Radical Attack: The highly reactive aryl radical then attacks an aromatic solvent molecule to form a new C-C bond and a hydrogen atom.

-

Rearomatization: The resulting radical intermediate is then rearomatized to give the biphenyl product.

Causality Behind Experimental Choices: The Gomberg-Bachmann reaction offers the advantage of starting from readily available anilines, which can be converted to diazonium salts. The reaction is often carried out in a two-phase system (e.g., aqueous sodium hydroxide and an aromatic solvent) to facilitate the reaction between the water-soluble diazonium salt and the organic arene. However, a significant limitation of the classical Gomberg-Bachmann reaction is its generally low yields, often below 40%.[10][11] This is due to a number of competing side reactions of the highly reactive diazonium salt and aryl radical, including polymerization and reactions with the solvent.

Experimental Protocol: Synthesis of p-Bromobiphenyl

-

Prepare a solution of p-bromoaniline (1 equivalent) in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1 equivalent) in water, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, place a mixture of benzene (as the solvent and reactant) and a solution of sodium hydroxide.

-

Slowly add the cold diazonium salt solution to the vigorously stirred benzene/alkali mixture.

-

Continue stirring for several hours at room temperature.

-

Separate the benzene layer, wash with water, and dry over anhydrous calcium chloride.

-

Remove the benzene by distillation, and purify the crude p-bromobiphenyl by recrystallization from ethanol.

Data Summary:

| Diazonium Salt Source | Arene | Base | Temperature | Yield | Reference |

| 4-Bromoaniline | Benzene | NaOH | Room Temperature | < 40% | [10] |

| Various Anilines | Various Arenes | NaOH | Room Temperature | Generally Low | [11] |

The Dawn of a New Era: The Rise of Palladium-Catalyzed Cross-Coupling

The classical methods for biphenyl synthesis, while foundational, suffered from significant drawbacks, including harsh reaction conditions, low yields, and limited substrate scope. The second half of the 20th century witnessed a paradigm shift in C-C bond formation with the advent of palladium-catalyzed cross-coupling reactions. These methods, which earned their pioneers the 2010 Nobel Prize in Chemistry, offered unprecedented efficiency, selectivity, and functional group tolerance, revolutionizing the synthesis of biphenyls and other complex molecules. A detailed exploration of these modern methods will be the subject of a forthcoming guide.

Conclusion: From Historical Context to Modern Application

The historical methods for biphenyl synthesis—Wurtz-Fittig, Ullmann, and Gomberg-Bachmann—represent the early forays into the challenging task of constructing aryl-aryl bonds. While largely superseded by more efficient palladium-catalyzed methods, an understanding of these classical reactions provides invaluable context for the modern chemist. They highlight the fundamental challenges of C-C bond formation and the ingenuity of early organic chemists in overcoming them. Moreover, in specific niche applications, these historical methods may still offer a viable synthetic route. By appreciating the evolution of biphenyl synthesis from these "brute force" beginnings to the finesse of modern catalysis, we gain a deeper understanding of the power and elegance of contemporary organic chemistry.

References

-

Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18262–18305. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 27, 2026, from [Link]

-

Slideshare. (2022, November 28). Ullmann Reaction and Gomberg - Bechmann Reaction. [Link]

-

Slideshare. (2017, March 29). Ullmann reaction. [Link]

-

SATHEE. (n.d.). Chemistry Ullmann Reaction. Retrieved January 27, 2026, from [Link]

-

Cristau, H.-J., & Taillefer, M. (2002). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 124(51), 15172–15173. [Link]

-

L.S.College, Muzaffarpur. (2021, December 20). Wurtz–Fittig reaction. [Link]

-

BYJU'S. (n.d.). Ullmann Reaction. Retrieved January 27, 2026, from [Link]

-

SATHEE. (n.d.). Chemistry Wurtz Fittig Reaction. Retrieved January 27, 2026, from [Link]

-

Monnier, F., & Taillefer, M. (2008). The mechanism of the modified Ullmann reaction. Dalton Transactions, (7), 899–903. [Link]

-

ALL ABOUT CHEMISTRY. (2020, July 7). Gomberg-Bachmann-Graebe-Ullmann Reaction. [Link]

-

Vedantu. (n.d.). Explain Gomberg reaction with mechanism class 12 chemistry CBSE. Retrieved January 27, 2026, from [Link]

-

Vedantu. (n.d.). Ullmann Reaction: Mechanism, Steps & Applications. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). Gomberg–Bachmann reaction. Retrieved January 27, 2026, from [Link]

-

Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18262–18305. [Link]

-

Unacademy. (n.d.). Wurtz fittig reaction mechanism. Retrieved January 27, 2026, from [Link]

- Google. (n.d.). Gomberg–Bachmann reaction, named for the Russian-American chemist.

-

Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18262–18305. [Link]

-

Wikipedia. (n.d.). Wurtz–Fittig reaction. Retrieved January 27, 2026, from [Link]

-

Pratsch, G., Wallaschkowski, T., & Heinrich, M. R. (2012). The Gomberg-Bachmann reaction for the arylation of anilines with aryl diazotates. Chemistry (Weinheim an der Bergstrasse, Germany), 18(37), 11555–11559. [Link]

-

Li, J. J. (2006). Gomberg-Bachmann reaction. In Name Reactions. Springer. [Link]

-

Wikipedia. (n.d.). Ullmann reaction. Retrieved January 27, 2026, from [Link]

-

Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Semantic Scholar. [Link]

-

Green, W. H., et al. (2017). Insights into Biphenyl Synthesis from Benzene Pyrolysis and Oxidative Dehydrogenation Using RMG and Quantum Chemistry. AIChE Annual Meeting Proceedings. [Link]

-

ResearchGate. (n.d.). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Free radical mechanism for Wurtz–Fittig reaction. Retrieved January 27, 2026, from [Link]

-

chemeurope.com. (n.d.). Gomberg-Bachmann reaction. Retrieved January 27, 2026, from [Link]

-

Rembacz, K. P. (2025, July 2). Fritz Ullmann and the Ullmann's Encyclopedia of Industrial Chemistry. ChemistryViews. [Link]

-

Zhang, Y., et al. (2023). Biphenarenes, Versatile Synthetic Macrocycles for Supramolecular Chemistry. Molecules, 28(11), 4434. [Link]

-

Chen, C. (2012). Synthesis of Biphenyls. Chinese Journal of Organic Chemistry, 32(1), 1-13. [Link]

-

Cambridge University Press. (n.d.). Ullmann Reaction. [Link]

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Wurtz fittig reaction mechanism [unacademy.com]

- 4. SATHEE: Chemistry Wurtz Fittig Reaction [sathee.iitk.ac.in]

- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ullmann Reaction and Gomberg - Bechmann Reaction | PPTX [slideshare.net]

- 9. Ullmann Reaction: Mechanism, Examples & Exam Tips [vedantu.com]

- 10. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 11. Gomberg-Bachmann_reaction [chemeurope.com]

- 12. Explain Gomberg reaction with mechanism class 12 chemistry CBSE [vedantu.com]

Methodological & Application

Application Note: A Scalable Grignard-Based Synthesis of 3-(4-Biphenyl)-1-propene for Research and Development

Introduction and Strategic Overview

3-(4-Biphenyl)-1-propene is a valuable chemical intermediate, notably serving as a precursor in the synthesis of various biologically active molecules and functional materials. Its biphenyl moiety is a privileged scaffold in medicinal chemistry, found in numerous drugs.[1][2] A key application includes its role as an intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) like Loxoprofen, highlighting the need for a reliable and scalable synthetic route.[3]

This application note details a laboratory-scale synthesis of 3-(4-Biphenyl)-1-propene that is optimized for scalability, reproducibility, and purity. We will employ a classic Grignard coupling reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.[4]

Rationale for Synthetic Route Selection

While several methods exist for synthesizing biphenyl derivatives, including palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions[5][6][7][8], the Grignard-based approach was selected for several key reasons pertinent to scale-up and drug development:

-

Cost-Effectiveness: The starting materials, 4-bromobiphenyl and allyl bromide, are commercially available and relatively inexpensive compared to specialized boronic acids or organotin reagents. Magnesium turnings are also a low-cost reagent.

-

Avoidance of Transition Metals: This route circumvents the use of palladium catalysts. For pharmaceutical applications, the removal of residual heavy metals to parts-per-million (ppm) levels is a significant and often costly purification challenge.

-

Scalability and Robustness: Grignard reactions are well-understood and have a long history of being successfully implemented on an industrial scale.[9] The primary challenges, such as moisture sensitivity, are readily managed with standard laboratory techniques.[10][11]

-

Atom Economy: Compared to alternatives like the Wittig reaction, which generates a stoichiometric amount of triphenylphosphine oxide byproduct that can complicate purification[12][13], this route is more direct.

The chosen two-step, one-pot synthesis involves the formation of 4-biphenylmagnesium bromide followed by its nucleophilic attack on allyl bromide.

Overall Reaction Scheme:

A visual representation would be placed here in a final document.

Experimental Protocol: Step-by-Step Synthesis

This protocol is designed for a ~10-gram scale synthesis. All operations should be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[14]

Materials and Equipment

| Reagent/Material | Molecular Wt. | Quantity | Moles (mmol) | Equiv. |

| 4-Bromobiphenyl | 233.10 g/mol | 11.65 g | 50.0 | 1.0 |

| Magnesium Turnings | 24.31 g/mol | 1.46 g | 60.0 | 1.2 |

| Allyl Bromide | 120.98 g/mol | 7.26 g (5.3 mL) | 60.0 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | - |

| Iodine | - | 1-2 small crystals | - | (catalyst) |

| Saturated NH₄Cl (aq) | - | 100 mL | - | - |

| Diethyl Ether | - | 150 mL | - | - |

| Brine (Saturated NaCl aq) | - | 50 mL | - | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | ~10 g | - | - |

Equipment:

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

125 mL pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Heating mantle with temperature controller

-

Separatory funnel (500 mL)

-

Rotary evaporator

Workflow Diagram

Caption: Overall workflow for the synthesis of 3-(4-Biphenyl)-1-propene.

Detailed Protocol

Part A: Grignard Reagent Formation (4-Biphenylmagnesium Bromide)

-

Glassware Preparation: Assemble the 500 mL three-neck flask with a stir bar, reflux condenser (with an inert gas outlet to a bubbler), and the dropping funnel. Flame-dry all glassware under a steady stream of nitrogen or argon to remove all traces of water. Allow the apparatus to cool to room temperature under the inert atmosphere.[10]

-

Scientist's Note: This step is critical. Grignard reagents are potent bases and will be quenched by protic sources like water, significantly reducing the yield.[11] An inert atmosphere prevents both quenching by atmospheric moisture and reaction with oxygen.

-

-

Reagent Setup: Add the magnesium turnings (1.46 g) to the reaction flask along with 20 mL of anhydrous THF. In the dropping funnel, dissolve the 4-bromobiphenyl (11.65 g) in 80 mL of anhydrous THF.

-

Initiation: Add approximately 10 mL of the 4-bromobiphenyl solution from the dropping funnel to the stirring magnesium suspension. The reaction should initiate within a few minutes, indicated by gentle bubbling and a cloudy, grayish appearance.[9]

-

Troubleshooting: If the reaction does not start, add one or two small crystals of iodine. The iodine activates the magnesium surface. Gentle warming with a heat gun may also be applied, but with extreme caution due to the flammability of THF.[10]

-

-

Addition and Reflux: Once the reaction has initiated, add the remaining 4-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, use a heating mantle to continue refluxing the mixture for an additional 60 minutes to ensure complete formation of the Grignard reagent. The solution should appear dark gray to brown.

Part B: Coupling with Allyl Bromide

-

Cooling: After the reflux period, remove the heating mantle and cool the reaction flask to 0 °C using an ice-water bath.

-

Allylation: Dissolve allyl bromide (7.26 g) in 50 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the cold, stirring Grignard reagent over 30-45 minutes.

-

Scientist's Note: This addition must be slow and at a low temperature. The reaction is exothermic, and maintaining a low temperature minimizes side reactions, such as Wurtz-type coupling which can lead to the formation of biphenyl as a major impurity.[15]

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2 hours to ensure the reaction goes to completion.

Part C: Work-up and Purification

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to quench any unreacted Grignard reagent.

-

Safety Note: The quenching process can be vigorous. Add the solution slowly with efficient stirring.

-

-

Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether and shake well. Allow the layers to separate and collect the upper organic layer. Extract the aqueous layer again with 50 mL of diethyl ether.

-

Washing: Combine the organic extracts and wash them sequentially with 50 mL of water and then 50 mL of brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or semi-solid.

Part D: Final Purification

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

-

Eluent: Start with 100% hexanes and gradually increase polarity if necessary (e.g., 99:1 Hexanes:Ethyl Acetate). The product is non-polar and should elute early.

-

Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine those containing the pure product.

-

-

Final Product: Concentrate the pure fractions under reduced pressure to obtain 3-(4-Biphenyl)-1-propene as a clear oil or low-melting solid. The expected yield is typically in the range of 70-85%.

Safety and Hazard Management

-

Grignard Reagents: Highly flammable and water-reactive. Some can be pyrophoric. Handle strictly under an inert atmosphere.[16]

-

Anhydrous Ethers (THF, Diethyl Ether): Extremely flammable. THF can form explosive peroxides upon prolonged storage and exposure to air. Always use freshly opened or tested solvent.

-

Allyl Bromide: Toxic, corrosive, and a lachrymator (causes tearing). Handle only in a fume hood with appropriate gloves.

-

4-Bromobiphenyl: Irritant. Avoid inhalation and skin contact.

All waste should be disposed of according to institutional guidelines. Quench any residual Grignard reagent carefully before disposal.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm.

-

~7.60-7.30 (m, 9H, Ar-H of biphenyl)

-

~6.00 (m, 1H, -CH=CH₂)

-

~5.15 (m, 2H, -CH=CH₂ )

-

~3.50 (d, 2H, Ar-CH₂ -CH)

-

Note: The alkene proton signals will exhibit characteristic splitting patterns (e.g., ddt for the methine proton).[17]

-

-

¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ) in ppm.

-

~141.0, 140.0, 139.5 (Aromatic quaternary carbons)

-

~137.0 (-C H=CH₂)

-

~129.0, 128.5, 127.0 (Aromatic CH carbons)

-

~116.5 (-CH=C H₂)

-

~40.0 (Ar-C H₂-)

-

-

Mass Spectrometry (EI): m/z = 194.27 [M]⁺.

References

-

Sciforum. (n.d.). 3-(Biphenyl)acrylates by One Pot Suzuki Cross Coupling—Wittig Olefination Reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. Retrieved from [Link]

-

MDPI. (n.d.). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Retrieved from [Link]

- Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.

- Unknown. (n.d.). Synthesis of an Alkene via the Wittig Reaction.

-

ResearchGate. (n.d.). Reaction of biphenyl with propene. Retrieved from [Link]

-

American Chemical Society Publications. (2026). Regio- and Stereoselective Synthesis of CF3‑Containing 1,2- and 1,1- Diarylethenes. Retrieved from [Link]

- Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.

-

American Chemical Society Publications. (2026). Photocatalytic Radical Relay Strategy for the Synthesis of Allylic gem-Difluorides. Retrieved from [Link]

-

American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propene. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Larger scale preparation of optically-active allylic alcohols. Retrieved from [Link]

- Google Patents. (n.d.). US3705203A - Method for purifying biphenyl.

-

YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

-

Quora. (2022). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]

-

MDPI. (n.d.). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). Retrieved from [Link]

-

RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives. Retrieved from [Link]

- University of Georgia Office of Research. (n.d.). Grignard reagents SOP.

-

YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 1,2Bis(3,4-dimethoxyphenyl)-1,3-propanediol. Retrieved from [Link]

- Organic Reactions. (n.d.). The Wittig Reaction.

-

American Chemical Society Publications. (2026). Photocatalytic Radical Relay Strategy for the Synthesis of Allylic gem-Difluorides. Retrieved from [Link]

- University of Georgia. (n.d.). CHEM 344 Organometallic Chemistry Practice Problems.

- Google Patents. (n.d.). US5151551A - Method for purification of ibuprofen comprising mixtures.

-

MDPI. (n.d.). Electronic Activation and Inhibition of Natural Rubber Biosynthesis. Retrieved from [Link]

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. aroonchande.com [aroonchande.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. quora.com [quora.com]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. research.uga.edu [research.uga.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. acs.org [acs.org]

- 17. 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Troubleshooting & Optimization

Identifying and minimizing side products in Heck reactions

Welcome to the Technical Support Center for the Mizoroki-Heck reaction. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges, provide in-depth mechanistic explanations, and offer field-tested troubleshooting strategies to help you minimize side products and optimize your reaction outcomes.

Section 1: Troubleshooting Guide

This section is formatted as a series of common problems encountered during Heck reactions. Each problem is followed by a diagnosis of potential causes and a step-by-step guide to resolving the issue.

Problem 1: Low yield of the desired product and significant formation of an isomerized alkene.

Symptoms: Your crude reaction mixture shows a low conversion of starting materials, and the major product is a constitutional isomer of your target compound, where the double bond has migrated.

Causality & Diagnosis: Double bond isomerization is a frequent side reaction in Heck couplings.[1][2] It arises from the reversible nature of the β-hydride elimination and re-addition of the palladium hydride (H-Pd-X) species to the newly formed alkene.[1][2] If the dissociation of the product alkene from the palladium complex is slow, the H-Pd-X intermediate can re-add to the double bond in the opposite orientation, leading to a new β-hydride elimination at a different position and subsequent isomerization.[1] Prolonged reaction times and high temperatures often exacerbate this issue.[2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for alkene isomerization.

Detailed Protocol Adjustment:

-

Introduce a Halide Scavenger: The addition of silver salts (e.g., Ag₃PO₄, Ag₂CO₃) or thallium salts can be highly effective.[3] These salts act as halide scavengers, precipitating the halide and promoting a cationic mechanism that favors rapid reductive elimination over re-addition.[3]

-

Change the Base: Triethylamine (Et₃N) is a common base but can sometimes contribute to side reactions.[4] Switching to an inorganic base like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) can be beneficial.[5]

-

Optimize Ligand and Temperature: Employing bidentate phosphine ligands, such as BINAP, can create a more rigid coordination sphere around the palladium, which can accelerate the desired catalytic turnover and suppress isomerization.[5] Additionally, reducing the reaction temperature may slow the rate of isomerization relative to the productive Heck coupling.

Problem 2: My reaction is sluggish, and I observe the formation of black particles (Palladium Black).

Symptoms: The reaction fails to go to completion, and a black precipitate forms in the reaction vessel.

Causality & Diagnosis: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst into inactive palladium metal aggregates.[1][6] This is a common deactivation pathway, especially at high temperatures or with low ligand concentrations.[1][6] When the palladium catalyst agglomerates, the concentration of the soluble, active homogeneous catalyst diminishes, leading to a stall in the reaction.[6]

Preventative Measures:

| Parameter | Recommendation | Rationale |

| Ligand Choice | Use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs). | These ligands form stable complexes with Pd(0), preventing aggregation. Chelating ligands like bipyridines can also stabilize the catalyst.[6] |

| Temperature | Operate at the lowest effective temperature. | High temperatures can accelerate catalyst decomposition.[7] |

| Concentration | Ensure an adequate ligand-to-palladium ratio (typically 2:1 to 4:1 for monodentate ligands). | Excess ligand helps maintain the palladium in its soluble, active form. |

| Atmosphere | Maintain an inert atmosphere (Nitrogen or Argon). | Oxygen can oxidize and deactivate the Pd(0) catalyst. |

Problem 3: A significant amount of a homocoupled product of my aryl halide is forming.

Symptoms: Alongside your desired Heck product, you isolate a biaryl compound, resulting from the coupling of two molecules of your aryl halide.

Causality & Diagnosis: Homocoupling, often referred to as a Glaser-type coupling, is a common side reaction, particularly in oxidative Heck-type reactions. It can be promoted by certain reaction conditions that favor the reaction of the organopalladium intermediate with another molecule of the aryl halide rather than the intended alkene.

Minimization Strategies:

-

Ligand Modification: The choice of ligand can significantly influence the propensity for homocoupling. For instance, chelating bipyridine ligands have been shown to suppress the formation of biphenyl byproducts in certain Heck reactions by stabilizing the catalytic species and disfavoring the homocoupling pathway.[6]

-

Control Stoichiometry: Ensure that the alkene is present in a slight excess relative to the aryl halide. This will favor the desired cross-coupling reaction over the competing homocoupling.

-

Temperature and Reaction Time: Lowering the reaction temperature and minimizing the reaction time can help reduce the incidence of this and other side reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary side products in a Heck reaction and why do they form?

A1: The main side products stem from competing reaction pathways branching off the main catalytic cycle. The most common are:

-

Alkene Isomerization: As detailed in the troubleshooting guide, this occurs via re-addition of the H-Pd-X intermediate to the product alkene.[1][2]

-

Reductive Heck Product: This side product arises when the intermediate alkyl-palladium species is protonated (a process called protonolysis) before it can undergo β-hydride elimination.[6][8] This results in a hydroarylation product where a saturated C-C bond is formed.[6][8] The formation of this product is highly dependent on the base, solvent, temperature, and substrate.[8]

-

Homocoupling of the Aryl Halide: This leads to biaryl impurities and is often more prevalent when the rate of oxidative addition is competitive with the desired reaction with the alkene.

-

Catalyst Decomposition (Palladium Black): This is the aggregation of the active Pd(0) catalyst into an inactive metallic form, effectively stopping the reaction.[1][6]

Caption: Heck catalytic cycle and key side reaction pathways.

Q2: How does the choice of base impact the Heck reaction?

A2: The base plays a crucial role in the Heck reaction; its primary function is to neutralize the hydrogen halide (H-X) that is generated during the final reductive elimination step, thereby regenerating the active Pd(0) catalyst.[4][5] However, the choice of base can have profound effects on the reaction's success:

-

Organic Amines (e.g., Triethylamine, Et₃N): These are commonly used and act as both a base and a potential reducing agent to help form the active Pd(0) catalyst from a Pd(II) precursor.[1] However, they can also coordinate to the palladium center, which can sometimes lead to unwanted side reactions.

-

Inorganic Bases (e.g., NaOAc, K₂CO₃, Cs₂CO₃): These are often milder and less prone to coordinating with the palladium catalyst. They can be particularly effective at minimizing side reactions like alkene isomerization.[5] Their heterogeneous nature can also be advantageous in certain systems.

-

Silver or Thallium Salts (e.g., Ag₂CO₃, TlOAc): While they can act as bases, their more significant role is often as halide scavengers, which pushes the reaction toward a cationic pathway, often increasing reaction rates and suppressing isomerization.[3][9] Due to the high toxicity of thallium salts, silver salts are the preferred alternative.[3]

Q3: What is the difference between the "neutral" and "cationic" Heck pathways, and how do I control which one operates?

A3: The Heck reaction can proceed through two primary mechanistic pathways, which are dictated by the nature of the palladium intermediate.

-

Neutral Pathway: This pathway is dominant when using aryl halides (Ar-I, Ar-Br, Ar-Cl).[5][9] The catalytic cycle involves neutral palladium complexes, such as L₂Pd(Ar)X. For migratory insertion to occur, a neutral ligand (like a phosphine) must first dissociate to create a vacant coordination site for the alkene.[5]

-

Cationic Pathway: This pathway is favored when using aryl triflates (Ar-OTf) or in the presence of halide scavengers like silver salts.[3][5] In this case, the anionic ligand (halide or triflate) dissociates from the palladium center, generating a cationic intermediate, [L₂Pd(Ar)]⁺. This species is more electrophilic and often reacts more rapidly with alkenes.[5]

You can control the operative pathway through your choice of reagents:

-

To favor the Neutral Pathway: Use aryl halides (Cl, Br, I) without any silver or thallium salt additives.[9]

-

To favor the Cationic Pathway: Use an aryl triflate as the electrophile, or add a stoichiometric amount of a silver salt (e.g., Ag₃PO₄) when using an aryl halide.[3][9] This is a key strategy to accelerate reactions and minimize alkene isomerization.[3]

Section 3: General Experimental Protocol

This protocol provides a starting point for a typical Heck reaction. Optimization of catalyst, ligand, base, solvent, and temperature will be necessary for specific substrates.

Materials:

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine [PPh₃]

-

Aryl bromide (1.0 mmol)

-

Alkene (1.2 mmol)

-

Triethylamine (Et₃N) (1.5 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).

-

Reagent Addition: Add the aryl bromide (1.0 mmol) and the alkene (1.2 mmol) to the flask.

-

Solvent and Base: Add anhydrous DMF (5 mL) followed by Et₃N (1.5 mmol) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

References

-

BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

- de Vries, J. G. (2009). Mechanisms of the Mizoroki–Heck Reaction. In M. Oestreich (Ed.), The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd.

- Singh, B., et al. (2018).

-

Chemistry LibreTexts. (2023, January 22). Heck reaction. Retrieved from [Link]

-

Khan, A. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

-

Link, J. T. (2000). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 100(9), 3371-3390. [Link]

-

Chemistry Notes. (2022, August 7). Heck Reaction: easy Mechanism, applications. Retrieved from [Link]

- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476.

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistnotes.com [chemistnotes.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. mdpi.com [mdpi.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

Technical Support Center: Regioselectivity in Electrophilic Additions to 3-(4-Biphenyl)-1-propene

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis and modification of biphenyl-containing compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges in controlling the regioselectivity of electrophilic additions to 3-(4-biphenyl)-1-propene. Our focus is on providing not just protocols, but the underlying mechanistic principles to empower you to make informed decisions in your experimental design.

Understanding the Challenge: Electronic and Steric Influences on 3-(4-Biphenyl)-1-propene

The electrophilic addition to an unsymmetrical alkene like 3-(4-biphenyl)-1-propene can theoretically yield two regioisomers. The outcome of this reaction is a delicate interplay between electronic and steric factors. The biphenyl group, while not directly attached to the double bond, exerts a significant influence on the reaction's regioselectivity.

Electronic Effects: The biphenyl moiety is generally considered to be an electron-withdrawing group through inductive effects, yet it can also participate in resonance. The phenyl group is known to be an ortho, para-directing group in electrophilic aromatic substitution, which suggests it can donate electron density through resonance.[1][2] This dual nature can influence the stability of the carbocation intermediate formed during electrophilic addition.

Steric Hindrance: The bulky biphenyl group can sterically hinder the approach of an electrophile to the C2 carbon of the propene chain, potentially favoring addition at the terminal C1 position.[3]

This guide will help you navigate these effects to achieve your desired regiochemical outcome.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product for the electrophilic addition of HBr to 3-(4-biphenyl)-1-propene under standard conditions?

A1: Under standard conditions (polar solvent, absence of radical initiators), the reaction is expected to follow Markovnikov's rule.[4][5] This rule states that the electrophile (in this case, H+) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms (C1).[6] This leads to the formation of the more stable carbocation at the C2 position. While the biphenyl group is separated from the double bond by a methylene group, the resulting secondary carbocation at C2 is adjacent to a methylene group which is in turn attached to the biphenyl system. This benzylic-like positioning allows for some degree of resonance stabilization with the aromatic rings, making it more stable than the primary carbocation that would form if H+ added to C2.[7][8] Therefore, the major product will be 2-bromo-1-(4-biphenyl)propane.

Q2: How can I reverse the regioselectivity to obtain the anti-Markovnikov product, 1-bromo-3-(4-biphenyl)propane?

A2: To achieve anti-Markovnikov addition of HBr, the reaction mechanism must be shifted from an ionic pathway to a free-radical pathway.[9][10] This is typically achieved by adding a radical initiator, such as a peroxide (e.g., benzoyl peroxide, AIBN), and often involves the use of heat or UV light.[11][12] This is commonly known as the "peroxide effect."[13]

Q3: I am observing a mixture of regioisomers. What are the likely causes and how can I improve the selectivity?

A3: A mixture of regioisomers suggests that the energy difference between the two possible carbocation (or radical) intermediates is not large enough under your reaction conditions to favor one pathway exclusively. Here are some common causes and troubleshooting steps:

-

For Markovnikov Addition:

-

Solvent Choice: The polarity of the solvent can significantly impact carbocation stability.[14] Less polar solvents may not sufficiently stabilize the secondary carbocation, leading to a less selective reaction. Consider switching to a more polar, non-coordinating solvent.

-

Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable primary carbocation, leading to a mixture of products. Running the reaction at a lower temperature may improve selectivity.

-

Acid Concentration: Using a very high concentration of a strong acid can sometimes lead to side reactions and reduced selectivity.

-

-

For Anti-Markovnikov Addition:

-

Inefficient Radical Initiation: Ensure your radical initiator is fresh and active. Peroxides can decompose over time. Also, ensure adequate heat or UV light is supplied to initiate homolysis of the peroxide.[15]

-

Presence of Radical Scavengers: Impurities in your starting material or solvent can act as radical scavengers, inhibiting the chain reaction. Ensure your reagents and solvent are pure.

-

Reaction with Oxygen: Molecular oxygen can interfere with radical reactions. It is good practice to degas your solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Regioselectivity (Mixture of Markovnikov and Anti-Markovnikov Products) | Incomplete radical initiation in an anti-Markovnikov attempt; Contamination with radical initiators in a Markovnikov attempt. | For anti-Markovnikov: ensure fresh peroxide and proper initiation (heat/UV). For Markovnikov: rigorously exclude peroxides and light. Purify the alkene if necessary. |

| Formation of Rearrangement Products | Formation of a carbocation that can rearrange to a more stable form. While less likely in this specific substrate, it's a possibility in other systems. | Use a less polar solvent to disfavor carbocation formation and rearrangement.[14] Alternatively, consider a reaction that proceeds through a different mechanism, such as oxymercuration-demercuration for Markovnikov hydration. |

| Low Overall Yield | Inefficient reaction conditions; Side reactions (e.g., polymerization). | Optimize temperature and reaction time. Use a moderate concentration of the electrophile to minimize polymerization. Ensure the solvent is appropriate for the reaction type. |

| Polymerization of the Alkene | High concentration of acid or radical initiator; High temperature. | Use a lower concentration of the initiator/catalyst. Perform the reaction at a lower temperature. Add the electrophile slowly to the alkene solution. |

Experimental Protocols

Protocol 1: Markovnikov Hydrobromination of 3-(4-Biphenyl)-1-propene

This protocol is designed to favor the formation of 2-bromo-1-(4-biphenyl)propane.

Materials:

-

3-(4-Biphenyl)-1-propene

-

Anhydrous diethyl ether or dichloromethane (CH₂Cl₂)

-

Hydrogen bromide (HBr) gas or a solution of HBr in acetic acid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas inlet tube (if using HBr gas)

-

Drying tube (e.g., with CaCl₂)

-

Ice bath

Procedure:

-

Dissolve 3-(4-biphenyl)-1-propene (1.0 eq) in anhydrous diethyl ether or CH₂Cl₂ (to make a ~0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice bath to 0 °C.

-

If using HBr gas, bubble it slowly through the stirred solution. Monitor the reaction progress by TLC.

-

If using a solution of HBr in acetic acid (e.g., 33 wt%), add it dropwise to the cooled alkene solution.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or CH₂Cl₂.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Causality: The use of a polar solvent stabilizes the secondary carbocation intermediate, and the low temperature enhances the selectivity by favoring the pathway with the lower activation energy.[16]

Protocol 2: Anti-Markovnikov Hydrobromination of 3-(4-Biphenyl)-1-propene

This protocol is designed to favor the formation of 1-bromo-3-(4-biphenyl)propane via a free-radical mechanism.

Materials:

-

3-(4-Biphenyl)-1-propene

-

Anhydrous solvent (e.g., cyclohexane or carbon tetrachloride)

-

Hydrogen bromide (HBr) gas

-

Benzoyl peroxide or azobisisobutyronitrile (AIBN) as a radical initiator

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Gas inlet tube

-

Heating mantle or oil bath

-

UV lamp (optional, can accelerate initiation)

Procedure:

-

Dissolve 3-(4-biphenyl)-1-propene (1.0 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.05-0.1 eq) in an anhydrous, non-polar solvent like cyclohexane in a round-bottom flask.

-

Bubble HBr gas through the solution for a few minutes.

-

Heat the reaction mixture to reflux (or irradiate with a UV lamp) with vigorous stirring.

-

Continue to bubble HBr through the solution or ensure a slight positive pressure of HBr.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Work-up: Cool the reaction to room temperature and quench by bubbling nitrogen through the solution to remove excess HBr.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel if necessary.

Causality: The use of a radical initiator (peroxide) and a non-polar solvent promotes a free-radical chain reaction.[10] The bromine radical adds first to the less substituted carbon (C1) to form the more stable secondary radical at C2, leading to the anti-Markovnikov product.[11]

Mechanistic Diagrams

Caption: Markovnikov addition mechanism.

Caption: Anti-Markovnikov addition mechanism.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.

- Bruckner, R. (2010). Organic Mechanisms: Reactions, Stereochemistry and Synthesis. Springer.

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

-

Master Organic Chemistry. (2025, July 7). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 22). EA3. Solvent Effects in Electrophilic Addition. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Retrieved from [Link]

-

Quora. (2017, February 8). What is the difference between allylic and benzylic carbocation? Retrieved from [Link]

-

Master Organic Chemistry. (2013, February 8). Hydrohalogenation of Alkenes and Markovnikov's Rule. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-phenyl-1-butene. Retrieved from [Link]

-

RIT Digital Institutional Repository. (2001, June 1). Hydroboration of 4-phenyl-1-butene with rhodium trichloride, a catalytic approach. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 22). EA3. Solvent Effects in Electrophilic Addition. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Save My Exams. (2025, May 23). The Mechanisms of Electrophilic Addition Reactions (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

YouTube. (2014, December 7). Organic Mechanisms. Markovnikov's Rule. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Catalytic Homogeneous Asymmetric Hydrogenations of Largely Unfunctionalized Alkenes. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, February 24). Comparing the stabilities of allylic, benzylic, and tertiary radicals. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, November 24). 10.3: Radical Hydrobromination of Alkenes - HBr with peroxides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclohexyltrimethoxysilane. Retrieved from [Link]

-

YouTube. (2022, November 8). The Markovnikov Addition to an Alkene How to Apply Markovnikovs Rule. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 5). 10.2: 12.13- Radical Additions- Anti-Markovnikov Product Formation. Retrieved from [Link]

-

YouTube. (2020, July 3). Alkene + HBR + ROOR - Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Frontiers. (2018). Asymmetric hydrofunctionalization of minimally functionalized alkenes via earth abundant transition metal catalysis. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

PMC. (n.d.). Enantioselective Hydrocarbamoylation of Alkenes. Retrieved from [Link]

-

Study Prep in Pearson+. (n.d.). Biphenyl is two benzene rings joined by a single bond. The site o.... Retrieved from [Link]

-

YouTube. (2023, October 10). Anti-Markovnikov Addition of HBr to Alkenes. Retrieved from [Link]

-

YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, April 3). 7.9: Orientation of Electrophilic Additions - Markovnikov's Rule. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2026, January 26). Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Scalable Anti-Markovnikov Hydrobromination of Aliphatic and Aromatic Olefins. Retrieved from [Link]

-

ChemRxiv. (n.d.). Markovnikov Selective Hydroboration of Aryl Alkenes Catalyzed by Quaternary Ammonium Salts. Retrieved from [Link]

-

Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. Retrieved from [Link]

-

Chemical Reviews. (2021, December 3). Catalytic Asymmetric Hydroalkoxylation of C–C Multiple Bonds. Retrieved from [Link]

-

Pearson. (n.d.). Anti Markovnikov Addition of Br: Videos & Practice Problems. Retrieved from [Link]

-

MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

Quora. (2016, January 5). Can an allylic carbocation be more stable than a benzylic carbocation?. Retrieved from [Link]

-

YouTube. (2021, May 30). Stability of Allyl and Benzyl Carbocation, Mechanism for +1, +2, NEET, JEE, BSc by Dr Sarbjit Rala. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, October 4). 6.3: Solvent Participation in Electrophilic Addition. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. 7.7 Electrophilic Addition Reactions of Alkenes - Organic Chemistry | OpenStax [openstax.org]

Validation & Comparative

Forging Carbon-Carbon Bonds: A Comparative Guide to Suzuki and Stille Coupling

In the landscape of synthetic organic chemistry, the creation of carbon-carbon (C-C) bonds remains a cornerstone of molecular construction. Among the myriad of tools available, palladium-catalyzed cross-coupling reactions have risen to prominence for their efficiency and broad applicability. This guide provides an in-depth comparative analysis of two titans in this field: the Suzuki-Miyaura coupling and the Stille coupling. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of protocols to offer a nuanced understanding of the underlying principles, practical considerations, and strategic decision-making that guide the choice between these two powerful methodologies.

The Heart of the Matter: Mechanistic Underpinnings

Both the Suzuki and Stille couplings share a common catalytic cycle, elegantly orchestrated by a palladium catalyst. This cycle can be dissected into three key steps: oxidative addition, transmetalation, and reductive elimination.[1] While the overarching theme is similar, the nature of the organometallic reagent—an organoboron species in the Suzuki reaction and an organostannane in the Stille reaction—introduces critical differences that ripple through the entire process.

The catalytic journey begins with the oxidative addition of an organic halide (or triflate) to a Pd(0) complex, forming a Pd(II) intermediate.[1] This is followed by the crucial transmetalation step, where the organic group from the boron or tin reagent is transferred to the palladium center. Finally, reductive elimination expels the newly formed C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

The Suzuki Coupling Catalytic Cycle

The Suzuki reaction typically involves the coupling of an organoboronic acid or ester with an organic halide or triflate in the presence of a base.[2] The base is essential for the activation of the organoboron reagent, forming a more nucleophilic "ate" complex that facilitates transmetalation.[1]

Caption: Catalytic cycle of the Suzuki coupling reaction.

The Stille Coupling Catalytic Cycle

The Stille reaction utilizes an organostannane (organotin) reagent to couple with an organic halide or triflate.[3] A key distinction is that the Stille coupling does not typically require a base for transmetalation, as organostannanes are generally more reactive than organoboronic acids.[4][5]

Caption: Catalytic cycle of the Stille coupling reaction.

Head-to-Head Comparison: A Data-Driven Analysis

The choice between Suzuki and Stille coupling is often dictated by a careful consideration of several factors. The following table summarizes the key performance characteristics of each reaction, supported by experimental observations.

| Feature | Suzuki Coupling | Stille Coupling |

| Organometallic Reagent | Organoboronic acids/esters | Organostannanes (organotins) |

| Toxicity of Reagent | Low toxicity | High toxicity, especially for trimethylstannyl and tributylstannyl compounds.[3] |

| Cost of Reagent | Generally lower cost and commercially available | More expensive |

| Stability of Reagent | Generally stable, but can undergo protodeboronation | Air and moisture stable |

| Functional Group Tolerance | Broad, but can be sensitive to acidic protons and certain functional groups that react with bases.[5] | Excellent, very broad tolerance to a wide range of functional groups.[3] |

| Reaction Conditions | Requires a base (e.g., Na2CO3, K2CO3, CsF) | Generally does not require a base, can be run under neutral conditions. |

| Byproducts | Boron-based salts, generally easy to remove | Stoichiometric amounts of toxic organotin byproducts, can be difficult to remove completely. |

| Substrate Scope (Electrophile) | Aryl, vinyl, and alkyl halides and triflates | Aryl, vinyl, and alkyl halides and triflates |

| Substrate Scope (Nucleophile) | Aryl, heteroaryl, vinyl, and some alkyl groups | Aryl, heteroaryl, vinyl, alkynyl, and alkyl groups |

| Yields | Generally high (e.g., 0-95% for functionalized diazocines).[6] | Generally high (e.g., 47-94% for functionalized diazocines).[6] |

| Industrial Applicability | Widely used in the pharmaceutical industry due to low toxicity and cost.[7] | Use is more limited due to toxicity and waste disposal concerns, but still valuable for complex syntheses where its functional group tolerance is critical.[8] |

Experimental Protocols: A Side-by-Side Synthesis of 4-Methoxybiphenyl

To provide a tangible comparison, this section details the experimental procedures for the synthesis of 4-methoxybiphenyl via both Suzuki and Stille coupling.

Suzuki Coupling Protocol: Synthesis of 4-Methoxybiphenyl

This protocol is adapted from a reported ligandless Suzuki coupling procedure.

Workflow Diagram:

Caption: Experimental workflow for the Suzuki synthesis of 4-methoxybiphenyl.

Step-by-Step Methodology:

-

Reactant Preparation: In a three-necked flask, combine 4-iodoanisole, phenylboronic acid, and a 2M aqueous solution of sodium carbonate. In a separate flask, prepare a solution of palladium acetate in a suitable solvent.

-

Degassing: Thoroughly degas all solutions and the reaction flask using several freeze-pump-thaw cycles.

-

Reaction Initiation: Under an argon atmosphere, add the palladium acetate solution to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux under a positive argon pressure for 2 hours.

-

Work-up: After cooling, extract the reaction mixture with diethyl ether.

-

Purification: Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by distillation to yield 4-methoxybiphenyl.

Stille Coupling Protocol: Synthesis of 4-Methoxybiphenyl

This protocol is a representative procedure based on established Stille coupling methodologies.

Workflow Diagram:

Caption: Experimental workflow for the Stille synthesis of 4-methoxybiphenyl.

Step-by-Step Methodology:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 4-iodoanisole, phenyltributylstannane, and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) in an anhydrous, degassed solvent such as toluene.

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 100 °C) and monitor the reaction progress by thin-layer chromatography.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with an aqueous solution of potassium fluoride to precipitate the tin byproducts.

-

Purification: Filter the mixture through a pad of celite and extract the filtrate with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to afford 4-methoxybiphenyl.

Field-Proven Insights: Navigating the Choice in a Professional Setting

In the demanding environment of drug discovery and development, the selection of a C-C coupling method transcends academic yields and delves into practicalities of scalability, cost, and safety.

When to Choose Suzuki Coupling:

The Suzuki coupling is often the default choice in the pharmaceutical industry for several compelling reasons:

-

Low Toxicity: The low toxicity of organoboron reagents is a significant advantage, minimizing safety concerns for chemists and reducing the burden of removing toxic impurities from the final active pharmaceutical ingredient (API).[7]

-

Cost-Effectiveness: Boronic acids are generally less expensive than their organotin counterparts, making the Suzuki coupling more economically viable for large-scale synthesis.[7]

-

Green Chemistry: The use of aqueous solvent systems and the generation of non-toxic byproducts align well with the principles of green chemistry, a growing priority in industrial processes.[7]

A case in point is the large-scale synthesis of the drug lanabecestat, where a late-stage Suzuki coupling was employed to construct a key biaryl bond.[5] The process was optimized for high yield and acceptable quality, highlighting the robustness of this reaction in a manufacturing setting.[5]

When to Choose Stille Coupling:

Despite its drawbacks, the Stille coupling remains an indispensable tool in specific scenarios:

-